molecular formula C14H14O B3059802 4-(2,4-Dimethylphenyl)phenol CAS No. 1261975-21-6

4-(2,4-Dimethylphenyl)phenol

Cat. No. B3059802
CAS RN: 1261975-21-6
M. Wt: 198.26 g/mol
InChI Key: IOVOZYYPEJNCNV-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)phenol is an organic compound with the molecular formula C14H14O . The IUPAC name for this compound is 2’,4’-dimethyl [1,1’-biphenyl]-4-ol . It has a molecular weight of 198.26 .


Synthesis Analysis

The synthesis of phenols like 4-(2,4-Dimethylphenyl)phenol often involves nucleophilic aromatic substitution reactions . These reactions involve the attack of a nucleophile upon one of the aromatic-ring carbons . The reaction conditions and the structure of the aryl halide can significantly influence the reactivity of the aryl halide . For instance, the presence of strongly electron-attracting groups in either the ortho or para positions can significantly activate the aryl halide .


Molecular Structure Analysis

The molecular structure of 4-(2,4-Dimethylphenyl)phenol consists of a biphenyl group where one of the phenyl rings is substituted with two methyl groups at the 2 and 4 positions, and the other phenyl ring has a hydroxyl group at the 4 position .


Chemical Reactions Analysis

Phenols, including 4-(2,4-Dimethylphenyl)phenol, are very reactive towards electrophilic aromatic substitution . This is due to the activating effect of the hydroxyl group, which makes the aromatic ring strongly activated towards electrophilic aromatic substitution . Phenols can also be oxidized to form quinones .

Scientific Research Applications

Antioxidant Properties

2,4-DTBP effectively suppresses oxidation, preventing material degradation and disintegration. Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds. Notably, it enhances the durability and endurance of plastics, rubber, and polymers .

Antifungal Activity

In a study involving Botrytis cinerea, 2,4-DTBP demonstrated fungicidal activity. This compound could potentially be explored as a natural alternative to chemical fungicides in agriculture .

Cancer Research

The cytotoxic activity of 2,4-DTBP was evaluated using MCF-7 cells (a breast carcinoma cell line), with an identified IC50 value of 5 μg/ml. Further investigation into its potential as a novel therapeutic agent against cancer cells is warranted .

Medicinal Properties

2,4-DTBP, extracted from the Plumbago zeylanica plant, exhibits antifungal, antioxidant, and cancer-fighting properties. Its isolation and purification were accomplished using HPLC, and its structure was characterized through 1H NMR analysis. This compound holds promise for medicinal applications .

Environmental Stabilization

Due to its antioxidative effects, 2,4-DTBP could play a role in preventing oxidative degradation of materials in various environmental contexts .

Novel Drug Synthesis

Given its unique properties, researchers may explore 2,4-DTBP as a precursor for novel drug development. Its bioactivities make it an intriguing candidate for pharmaceutical applications .

properties

IUPAC Name

4-(2,4-dimethylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-3-8-14(11(2)9-10)12-4-6-13(15)7-5-12/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVOZYYPEJNCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606772
Record name 2',4'-Dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dimethylphenyl)phenol

CAS RN

1261975-21-6
Record name 2',4'-Dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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